molecular formula C6H6N4O4 B11901589 4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl 2-amino-2-oxoacetate

4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl 2-amino-2-oxoacetate

Cat. No.: B11901589
M. Wt: 198.14 g/mol
InChI Key: SVUCRZXOAPRBQA-UHFFFAOYSA-N
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Description

4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl 2-amino-2-oxoacetate is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biological systems, including being components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl 2-amino-2-oxoacetate typically involves a multi-step process. One common method includes the cyclocondensation reaction of aminopyrimidine with pyruvic acid in the presence of a catalyst such as cerium ammonium nitrate. This reaction is often carried out under microwave irradiation to enhance the yield and reduce reaction time .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl 2-amino-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and oxo groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Mechanism of Action

The mechanism of action of 4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl 2-amino-2-oxoacetate involves its interaction with specific molecular targets. For instance, its derivatives act as non-competitive antagonists of kainate receptors, which are involved in excitatory neurotransmission in the brain . By blocking these receptors, the compound can modulate neuronal activity and potentially provide neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl 2-amino-2-oxoacetate is unique due to its specific structure, which allows it to interact with kainate receptors effectively. Its ability to serve as an intermediate in the synthesis of various bioactive molecules further highlights its importance in medicinal chemistry.

Properties

Molecular Formula

C6H6N4O4

Molecular Weight

198.14 g/mol

IUPAC Name

(4-amino-6-oxo-1H-pyrimidin-5-yl) 2-amino-2-oxoacetate

InChI

InChI=1S/C6H6N4O4/c7-3-2(5(12)10-1-9-3)14-6(13)4(8)11/h1H,(H2,8,11)(H3,7,9,10,12)

InChI Key

SVUCRZXOAPRBQA-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=O)N1)OC(=O)C(=O)N)N

Origin of Product

United States

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